An In-depth Technical Guide to Diethyl Succinate-2,2,3,3-d4
An In-depth Technical Guide to Diethyl Succinate-2,2,3,3-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Diethyl succinate-2,2,3,3-d4, a deuterated isotopologue of diethyl succinate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds. The guide covers key chemical data, potential synthetic routes, common applications, and safety information. All quantitative data are presented in a clear, tabular format for ease of reference. Furthermore, this guide includes detailed diagrams of experimental workflows generated using Graphviz (DOT language) to illustrate the synthesis and application of this compound.
Core Chemical and Physical Properties
Diethyl succinate-2,2,3,3-d4, also known as diethyl butanedioate-2,2,3,3-d4, is a colorless liquid.[1] It is the diethyl ester of succinic acid, isotopically labeled with deuterium at the 2 and 3 positions of the succinate backbone.[2] This labeling results in a mass shift of M+4 compared to its non-deuterated counterpart.[3] Its primary utility in a research setting is as a tracer or as an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS.[4]
The core physicochemical properties of Diethyl succinate-2,2,3,3-d4 are summarized in the table below. It is important to note that many physical properties are reported from the non-deuterated form, Diethyl Succinate (CAS 123-25-1), as they are expected to be very similar.
| Property | Value |
| IUPAC Name | diethyl 2,2,3,3-tetradeuteriobutanedioate[5] |
| Synonyms | Diethyl butanedioate-2,2,3,3-d4[2] |
| CAS Number | 52089-62-0[3][5] |
| Molecular Formula | C₂H₅O₂CCD₂CD₂CO₂C₂H₅[3] |
| Molecular Weight | 178.22 g/mol [3][5] |
| Appearance | Colorless liquid[1][6] |
| Melting Point | -20 °C (lit.)[2][3] |
| Boiling Point | 218 °C (lit.)[2][3] |
| Density | 1.050 g/mL at 25 °C[2][3] |
| Refractive Index | n20/D 1.419 (lit.)[2][3] |
| Flash Point | 100 °C (212 °F) - closed cup[3] |
| Water Solubility | Slightly soluble[7][8][9] |
| Isotopic Purity | 98 atom % D[2][3] |
Synthesis and Experimental Protocols
Fischer Esterification of Succinic Acid-d4
A common method for preparing esters is the Fischer esterification. Diethyl succinate-2,2,3,3-d4 would be synthesized by reacting succinic acid-2,2,3,3-d4 with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid.[9]
General Experimental Protocol:
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Succinic acid-2,2,3,3-d4 is dissolved in an excess of absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
-
The reaction mixture is refluxed for several hours to drive the equilibrium towards the ester product.
-
After cooling, the excess ethanol is removed by distillation.
-
The remaining mixture is neutralized, typically with a sodium bicarbonate solution.
-
The organic layer containing the diethyl succinate-2,2,3,3-d4 is separated.
-
The crude product is washed with water and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Final purification is achieved through fractional distillation under reduced pressure.[10]
Reduction of Diethyl Fumarate
Another established method is the reduction of diethyl fumarate.[10] To obtain the deuterated product, this would require a deuterated starting material or a reduction process that introduces deuterium.
Applications in Research and Drug Development
The primary application of Diethyl succinate-2,2,3,3-d4 stems from its nature as a stable isotope-labeled compound.
Internal Standard in Quantitative Analysis
In analytical chemistry, particularly in mass spectrometry (GC-MS, LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds are invaluable as internal standards.[4] Because Diethyl succinate-2,2,3,3-d4 has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes in chromatography and has similar ionization efficiency. However, its higher mass allows it to be distinguished by a mass spectrometer.
Typical Experimental Workflow (LC-MS):
-
Sample Preparation: The biological or environmental sample matrix is prepared to extract the analyte of interest (diethyl succinate).
-
Spiking: A known quantity of Diethyl succinate-2,2,3,3-d4 (the internal standard) is added to the extracted sample.
-
LC-MS Analysis: The spiked sample is injected into the LC-MS system. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer.
-
Quantification: The ratio of the analyte's signal to the internal standard's signal is calculated. This ratio is then used to determine the precise concentration of the analyte in the original sample by comparing it to a calibration curve.
Metabolic Tracer
Diethyl succinate can cross biological membranes and is metabolized by the tricarboxylic acid (TCA) cycle.[4][11] As such, the deuterated form can be used as a metabolic tracer to study the flux through the TCA cycle and related metabolic pathways in cells or in vivo. Researchers can introduce Diethyl succinate-2,2,3,3-d4 to a biological system and then use mass spectrometry to track the incorporation of the deuterium label into downstream metabolites.
Spectroscopic Data
Spectroscopic data is critical for confirming the identity and purity of Diethyl succinate-2,2,3,3-d4.
-
Mass Spectrometry (MS): The electron ionization mass spectrum of the non-deuterated compound is well-documented.[1][12][13] For the deuterated version, a characteristic M+4 mass shift is expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In the proton NMR spectrum of the non-deuterated compound, characteristic signals for the ethyl groups and the succinate methylene protons are observed.[1][14] For the d4-labeled compound, the singlet corresponding to the methylene protons at approximately 2.56 ppm would be absent.
-
¹³C NMR: The carbon spectrum of diethyl succinate shows four distinct signals.[1][14] Deuterium labeling would cause the signal for the deuterated carbons to be split into a multiplet and significantly broadened, or potentially disappear from the proton-decoupled spectrum, depending on the experimental parameters.
-
Safety and Handling
Diethyl succinate-2,2,3,3-d4 is classified as a combustible liquid.[3] It may cause skin, eye, and respiratory irritation.[5][7]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[15][16]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[15][16]
-
Storage: Store in a cool, dry place below +30°C in a tightly closed container.[15][17][18]
It is recommended to handle this chemical in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
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- 2. Diethyl succinate-2,2,3,3-d4 98 atom % D | 52089-62-0 [sigmaaldrich.com]
- 3. Diethyl succinate-2,2,3,3-d4 98 atom % D | 52089-62-0 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
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- 8. Diethyl succinate | 123-25-1 [chemicalbook.com]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Diethyl succinate(123-25-1) MS spectrum [chemicalbook.com]
- 13. Butanedioic acid, diethyl ester [webbook.nist.gov]
- 14. hnl19_sln.html [ursula.chem.yale.edu]
- 15. chembk.com [chembk.com]
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